
2'-MANT-3'd-ATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-MANT-3’d-ATP involves the modification of the ribose moiety of adenosine triphosphate (ATP). . The reaction conditions often require the use of specific catalysts and solvents to ensure the correct attachment of the MANT group and the deoxygenation of the ribose moiety.
Industrial Production Methods
Industrial production of 2’-MANT-3’d-ATP follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability and fluorescence properties .
Chemical Reactions Analysis
Types of Reactions
2’-MANT-3’d-ATP undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its corresponding diphosphate and monophosphate forms.
Substitution: The MANT group can be substituted with other fluorescent groups under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of 2’-MANT-3’d-ATP include:
Water: For hydrolysis reactions.
Fluorescent dyes: For substitution reactions.
Catalysts: Such as enzymes or chemical catalysts to facilitate the reactions
Major Products
The major products formed from these reactions include:
2’-MANT-3’d-ADP: Formed through hydrolysis.
2’-MANT-3’d-AMP: Formed through further hydrolysis.
Substituted analogs: Formed through substitution reactions
Scientific Research Applications
2’-MANT-3’d-ATP is extensively used in scientific research due to its unique properties:
Chemistry: Used as a probe to study nucleotide-protein interactions and enzyme kinetics.
Biology: Employed in the study of cellular processes involving ATP, such as signal transduction and energy metabolism.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors or activators of nucleotide-binding proteins.
Industry: Applied in the development of diagnostic assays and biosensors .
Mechanism of Action
The mechanism of action of 2’-MANT-3’d-ATP involves its binding to nucleotide-binding proteins. The MANT group provides intrinsic fluorescence, allowing researchers to monitor the binding and hydrolysis of the nucleotide in real-time. The compound interacts with specific molecular targets, such as kinases and ATPases, and participates in various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
MANT-ATP: Another fluorescent nucleotide analog with similar properties but with the MANT group attached at different positions.
TNP-ATP: A fluorescent ATP analog with a trinitrophenyl group.
ANT-ATP: A fluorescent ATP analog with an anthraniloyl group
Uniqueness
2’-MANT-3’d-ATP is unique due to its specific modification at the 2’-O position and the absence of the 3’-hydroxyl group. This structural difference provides distinct fluorescence properties and binding characteristics, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C18H23N6O13P3 |
|---|---|
Molecular Weight |
624.3 g/mol |
IUPAC Name |
[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O13P3/c1-20-12-5-3-2-4-11(12)18(25)35-13-6-10(7-33-39(29,30)37-40(31,32)36-38(26,27)28)34-17(13)24-9-23-14-15(19)21-8-22-16(14)24/h2-5,8-10,13,17,20H,6-7H2,1H3,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28)/t10-,13+,17+/m0/s1 |
InChI Key |
IBXIDIRIQGAGGK-MNRXQERYSA-N |
Isomeric SMILES |
CNC1=CC=CC=C1C(=O)O[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC2CC(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


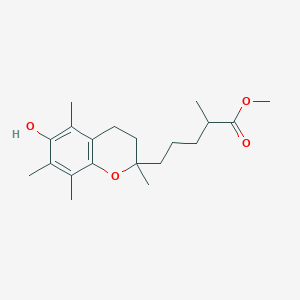
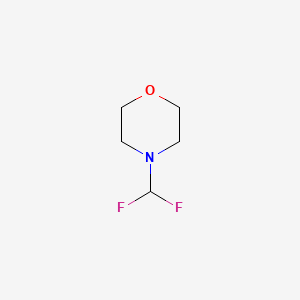
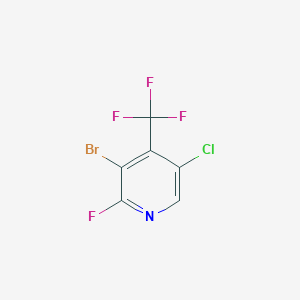
![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
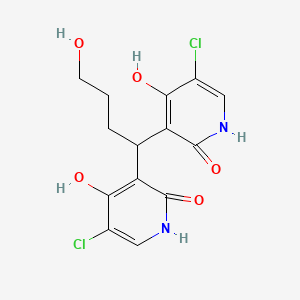
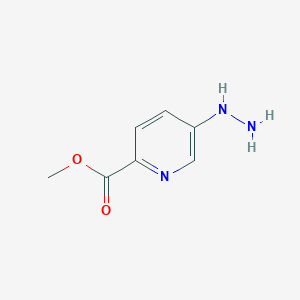
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)
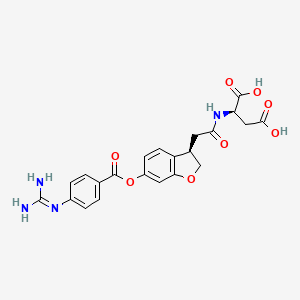
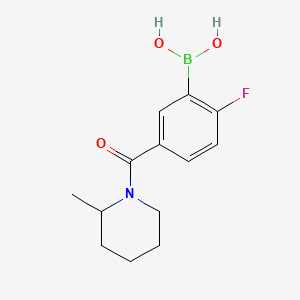
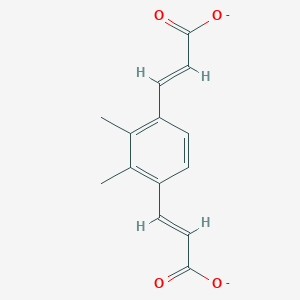
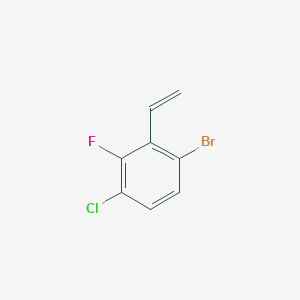
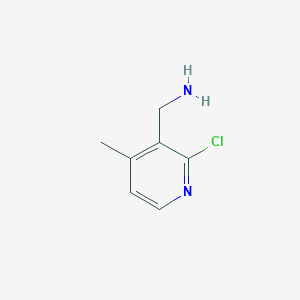

![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
